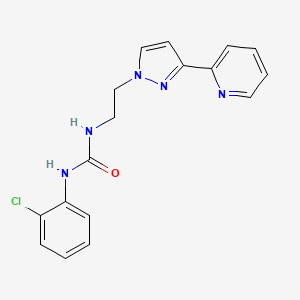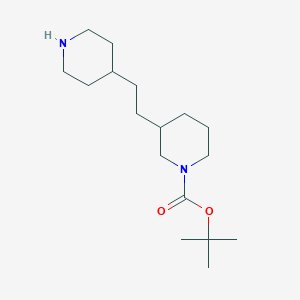
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a urea-based compound that has been synthesized through a multi-step process involving the use of various reagents and catalysts.
Scientific Research Applications
Self-Assembly and Photoluminescence
- The perchlorate salts of similar urea derivatives have been studied for their structural characterisation in self-assemblies and photoluminescence properties. Such research contributes to the understanding of molecular interactions and the potential for applications in material science (Baruah & Brahma, 2023).
Chemosensor Development
- Urea derivatives have been utilized in the development of chemosensors, particularly for metal ion detection. These chemosensors show selectivity towards certain metal ions and change color upon interaction, indicating potential applications in environmental monitoring and diagnostics (Patil et al., 2017).
Conformational Studies and Polymorphism
- Research on urea derivatives has provided insights into conformational adjustments and polymorphism in molecular structures. This is crucial for understanding the physical properties of compounds and their potential applications in various fields, including drug design and material science (Phukan & Baruah, 2016).
Catalysis and Synthesis
- Studies have been conducted on the use of similar urea derivatives in catalytic processes and synthetic applications. These compounds can be used as catalysts in chemical reactions, highlighting their potential in organic synthesis and industrial chemistry (Mokhtary & Torabi, 2017).
Drug Discovery and Inhibition Studies
- Urea derivatives have been explored in drug discovery, particularly as inhibitors of specific proteins or pathways. This research is vital for developing new therapeutic agents for various diseases (Takahashi et al., 2014).
Corrosion Inhibition
- Mannich bases derived from urea, similar to the compound , have been investigated as corrosion inhibitors. This highlights their potential application in protecting metals from corrosion, which is crucial in industrial settings (Jeeva et al., 2015).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c28-23(26-16-20-7-3-6-19-5-1-2-9-22(19)20)25-15-18-10-13-27(14-11-18)31(29,30)21-8-4-12-24-17-21/h1-9,12,17-18H,10-11,13-16H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWPAAKYRSRPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

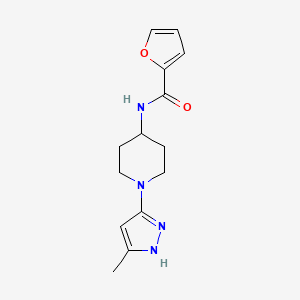

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone](/img/structure/B2520047.png)

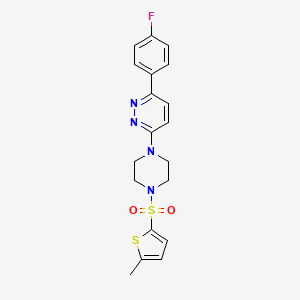
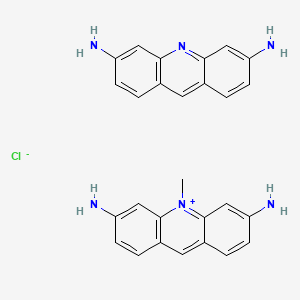

![3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520056.png)
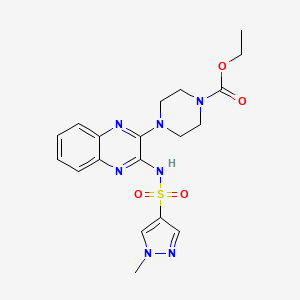
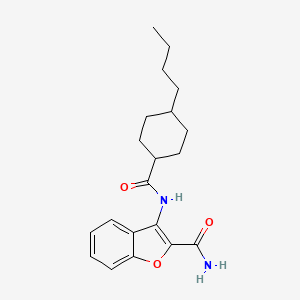
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2520063.png)
![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2520064.png)
